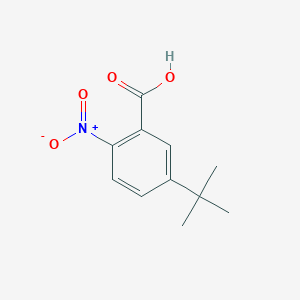

5-Tert-butyl-2-nitrobenzoic acid

Description

Properties

IUPAC Name |

5-tert-butyl-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-11(2,3)7-4-5-9(12(15)16)8(6-7)10(13)14/h4-6H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUXLVYHCPFRRFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90474751 | |

| Record name | Benzoic acid, 5-(1,1-dimethylethyl)-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60772-71-6 | |

| Record name | Benzoic acid, 5-(1,1-dimethylethyl)-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Tert Butyl 2 Nitrobenzoic Acid

Direct Synthetic Routes to 5-Tert-butyl-2-nitrobenzoic acid

The synthesis of this compound can be achieved through several strategic pathways, each with its own set of advantages and substrate requirements. These routes primarily involve the introduction of the nitro group and the formation of the carboxylic acid functionality on a pre-existing tert-butylated benzene (B151609) ring.

Ester Hydrolysis of Tert-butyl Nitrobenzoate Precursors

One common and effective method for the synthesis of this compound involves the hydrolysis of its corresponding ester precursors, such as methyl or ethyl esters. amelica.org The tert-butyl group is a valuable protecting group for carboxylic acids due to its stability under basic hydrolysis conditions and lability in acidic environments. arkat-usa.org

The hydrolysis process can be carried out under various conditions. For instance, a system using tert-butylamine (B42293) (t-BuNH2), water, and methanol (B129727) has been shown to be effective for ester hydrolysis. amelica.org The reaction rate can be significantly enhanced by the addition of lithium bromide (LiBr). amelica.org While methyl and ethyl esters are readily hydrolyzed, tert-butyl esters are known to be more resistant to these conditions. amelica.orgarkat-usa.org Alternative methods for the cleavage of tert-butyl esters include the use of sodium hydride in DMF or potassium hydroxide (B78521) in THF with crown ethers at elevated temperatures. arkat-usa.org

| Precursor | Reagents | Conditions | Product | Reference |

| Methyl 5-tert-butyl-2-nitrobenzoate | t-BuNH2, H2O, MeOH | Reflux | This compound | amelica.org |

| Ethyl 5-tert-butyl-2-nitrobenzoate | t-BuNH2, H2O, MeOH, LiBr | Reflux | This compound | amelica.org |

| Tert-butyl 5-tert-butyl-2-nitrobenzoate | NaH, DMF or KOH, THF, crown ether | High Temperature | This compound | arkat-usa.org |

Carboxylation of Tert-butyl Nitrotoluene Analogues

Another synthetic approach involves the oxidation of the methyl group of a tert-butyl nitrotoluene analogue to a carboxylic acid. The nitration of toluene (B28343) typically yields a mixture of 2-nitrotoluene (B74249) and 4-nitrotoluene. nih.gov Following separation, the appropriate isomer can be subjected to oxidation to yield the desired benzoic acid derivative.

Regioselective Nitration Strategies for Tert-butyl Substituted Benzoic Acid Derivatives

The direct nitration of 4-tert-butylbenzoic acid presents a regioselective route to this compound. nih.gov The tert-butyl group is an ortho, para-directing group, while the carboxylic acid group is a meta-directing and deactivating group. In this case, the directing effects of both substituents must be considered. The nitration of methyl benzoate, for example, is regioselective for the 3-position due to the deactivating nature of the carbonyl group. rsc.org

The use of nitrating agents like tert-butyl nitrite (B80452) has been explored for the regioselective nitration of various aromatic compounds. nih.govresearchgate.netresearchgate.net For instance, tert-butyl nitrite has been used for the nitration of phenols and N-alkyl anilines under mild conditions. nih.govresearchgate.net These methods often offer high selectivity and tolerance for various functional groups. nih.govresearchgate.net

| Starting Material | Nitrating Agent | Conditions | Product | Reference |

| 4-tert-Butylbenzoic acid | HNO3/H2SO4 | - | This compound | rsc.org |

| Phenols | tert-Butyl nitrite | THF | Mononitro derivatives | nih.gov |

| N-Alkyl anilines | tert-Butyl nitrite | Acetonitrile (B52724), 80°C | N-nitroso N-alkyl nitroanilines | researchgate.net |

Derivatization and Functional Group Interconversions from this compound

This compound serves as a versatile intermediate for the synthesis of a variety of derivatives through reactions involving its carboxylic acid and nitro functionalities.

Esterification and Amidation Reactions

The carboxylic acid group of this compound can be readily converted to esters and amides. Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. researchgate.net For the formation of tert-butyl esters, methods involving tert-butanol (B103910) and a condensing agent or the use of isobutene gas with concentrated sulfuric acid are common. thieme-connect.com

Amidation can be carried out by first converting the carboxylic acid to its more reactive acyl chloride derivative using reagents like thionyl chloride, followed by reaction with an appropriate amine. nih.gov

| Reaction | Reagents | Product | Reference |

| Esterification | Alcohol, Acid catalyst | Ester derivative | researchgate.net |

| Amidation | 1. Thionyl chloride 2. Amine | Amide derivative | nih.gov |

Reduction of the Nitro Group to Amine Functionality

The reduction of the nitro group in this compound to an amine is a crucial transformation, leading to the formation of 5-tert-butyl-2-aminobenzoic acid (a derivative of anthranilic acid). core.ac.uk This conversion is significant as it transforms a strongly deactivating, meta-directing nitro group into a strongly activating, ortho, para-directing amino group. masterorganicchemistry.com

A wide array of reagents can be employed for the reduction of aromatic nitro compounds. masterorganicchemistry.comwikipedia.orgcommonorganicchemistry.comresearchgate.netorganic-chemistry.org Common methods include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel with hydrogen gas. masterorganicchemistry.comwikipedia.orgcommonorganicchemistry.com This method is often preferred for its clean reaction profile but can be sensitive to other functional groups. commonorganicchemistry.com

Metal-Acid Systems: Utilizing metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as hydrochloric acid (HCl) or acetic acid. masterorganicchemistry.comcommonorganicchemistry.com

Other Reducing Agents: Sodium hydrosulfite, sodium sulfide, and tin(II) chloride are also effective for this transformation. wikipedia.orgcommonorganicchemistry.com Lithium aluminum hydride (LiAlH4) is generally not used for the reduction of aromatic nitro compounds to amines as it tends to form azo compounds. wikipedia.orgcommonorganicchemistry.com

The choice of reducing agent can be critical for achieving chemoselectivity, especially when other reducible functional groups are present in the molecule. commonorganicchemistry.comorganic-chemistry.org

| Reducing Agent | Conditions | Product | Reference |

| H2, Pd/C | - | 5-Tert-butyl-2-aminobenzoic acid | commonorganicchemistry.com |

| Fe, HCl | Acidic | 5-Tert-butyl-2-aminobenzoic acid | masterorganicchemistry.com |

| SnCl2 | - | 5-Tert-butyl-2-aminobenzoic acid | wikipedia.org |

Aromatic Substitution Reactions on the Benzoic Acid Core

The structure of this compound is a direct result of electrophilic aromatic substitution reactions on a benzene ring. The positions of the tert-butyl, nitro, and carboxylic acid groups are dictated by their directing effects and the steric hindrance they impose.

The tert-butyl group is an activating group and an ortho-, para-director due to its electron-donating inductive effect. ucla.edu However, its significant bulk sterically hinders attack at the ortho positions. msu.edulibretexts.org This steric hindrance makes the para-position the most likely site for substitution. For instance, in the nitration of tert-butylbenzene, the product distribution is heavily skewed towards the para-nitro product (75%), with smaller amounts of the ortho (16%) and meta (8%) isomers. msu.edulibretexts.org

Conversely, the carboxylic acid and nitro groups are deactivating groups and meta-directors. libretexts.orgaskthenerd.com These groups withdraw electron density from the aromatic ring, making it less susceptible to electrophilic attack. askthenerd.com The deactivating nature of these substituents means that harsher reaction conditions may be required for further substitutions. libretexts.org

Therefore, the synthesis of this compound likely involves a sequence of reactions where the directing effects of the substituents are carefully considered to achieve the desired substitution pattern.

Catalytic Strategies and Reaction Conditions in Synthetic Pathways

The successful synthesis of this compound relies on the careful selection of catalysts, reagents, and the optimization of reaction conditions such as solvent and temperature.

Influence of Solvent Systems and Temperature Profiles

Solvent selection and temperature control are critical parameters in the synthesis of nitroaromatic compounds. The choice of solvent can influence the solubility of reactants and the stability of intermediates. For instance, in the esterification of nitrobenzoic acids, inert solvents are used to avoid unwanted side reactions. google.com

Temperature plays a significant role in reaction rates and selectivity. Many nitration reactions are exothermic and require careful temperature control to prevent runaway reactions and the formation of undesired byproducts. dtic.mil For example, the esterification of nitrobenzoic acid is typically carried out at temperatures ranging from 60 to 120°C. google.com In some cases, mild reaction conditions, including ambient temperature, are desirable to improve safety and reduce energy consumption. dtic.mil The development of solvent-free or minimal-solvent nitration processes at ambient temperature is an area of active research. dtic.mil

Role of Specific Catalysts and Reagents (e.g., Tert-butyl Nitrite in Nitration Processes)

Tert-butyl nitrite (TBN) has emerged as a versatile and chemoselective nitrating agent in organic synthesis. nih.govrsc.orgeurekaselect.com It offers a safer alternative to traditional nitrating agents and can provide mononitro derivatives of phenolic substrates preferentially. nih.gov TBN has been successfully employed in the nitration of various organic compounds, including alkanes, alkenes, alkynes, and aromatic compounds. eurekaselect.com Its use in the synthesis of nitroaromatic compounds is particularly noteworthy, with applications in the development of greener nitration processes. dtic.mil

Recent research has highlighted the use of TBN in nickel-catalyzed C-H bond nitration of aryloxazolines, demonstrating its utility in regioselective synthesis. rsc.org Furthermore, TBN can serve as a source of nitric oxide (NO) in catalyst-free synthesis of nitrogen-containing heterocycles. rsc.orgnih.gov

The choice of catalyst is also crucial. For example, in the oxidation of p-tert-butyltoluene to p-tert-butylbenzoic acid, cobalt acetylacetonate(II) has been used as a catalyst. researchgate.net In Friedel-Crafts reactions, Lewis acids like aluminum chloride are commonly employed. msu.edu The development of dual-catalyst strategies, combining photocatalysts with Lewis acids or other co-catalysts, has also expanded the toolkit for synthetic chemists. nih.gov

Mechanistic Investigations of Synthetic Processes

Understanding the reaction mechanisms and kinetics is fundamental to optimizing synthetic routes and controlling product outcomes.

Elucidation of Reaction Mechanisms and Intermediates

The synthesis of substituted benzoic acids often involves multi-step reaction sequences. For electrophilic aromatic substitution, a two-step mechanism is generally accepted. In the first, rate-determining step, the electrophile attacks the benzene ring to form a positively charged intermediate known as a benzenonium ion or arenium ion. msu.eduaskthenerd.com In the second, fast step, a proton is removed from this intermediate, restoring the aromaticity of the ring. msu.eduaskthenerd.com

In the case of nitration using tert-butyl nitrite, it is proposed that the reaction can proceed through the formation of O-nitrosyl intermediates before C-nitration occurs via homolysis and oxidation. nih.gov Mechanistic studies suggest that TBN can generate nitric oxide (NO) radicals, which can then be oxidized to nitrogen dioxide (NO₂) radicals, the key electrophilic species in the nitration process. rsc.org

The table below summarizes the product distribution for the nitration of various substituted benzenes, illustrating the directing effects of different functional groups.

| Reactant | % Ortho-Product | % Meta-Product | % Para-Product |

| Toluene | 58 | 5 | 37 |

| tert-Butylbenzene msu.edulibretexts.org | 16 | 8 | 75 |

| Chlorobenzene msu.edulibretexts.org | 30 | 1 | 69 |

| Benzoic Ester msu.edulibretexts.org | 22 | 73 | 5 |

Data sourced from various studies on electrophilic aromatic substitution.

Kinetic Studies and Reaction Rate Determinants

Kinetic studies provide quantitative insights into reaction rates and the factors that influence them. The rate of electrophilic aromatic substitution is significantly affected by the nature of the substituent already present on the benzene ring. libretexts.org Activating groups increase the reaction rate compared to benzene, while deactivating groups decrease it. libretexts.org

For example, the nitration of toluene is significantly faster than the nitration of benzene, while the nitration of nitrobenzene (B124822) is much slower and requires more forcing conditions. libretexts.org Kinetic studies of esterification reactions, such as the esterification of benzoic acid with butanol, have shown the reaction to be first order with respect to the carboxylic acid. dnu.dp.ua Such studies allow for the determination of rate constants and activation energies, which are crucial for process optimization and scale-up. dnu.dp.ua

The following table presents relative nitration rates for several substituted benzenes, highlighting the impact of substituents on reactivity.

| Substituent (Y in C₆H₅-Y) | Relative Rate of Nitration |

| -OH | 1000 |

| -CH₃ libretexts.org | 25 |

| -H | 1 |

| -CH₂Cl | 0.71 |

| -Cl libretexts.org | 0.033 |

| -COOC₂H₅ libretexts.org | 0.003 |

| -NO₂ libretexts.org | 6 x 10⁻⁸ |

Data reflects the strong activating and deactivating effects of different substituents.

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Techniques

NMR spectroscopy stands as a cornerstone for determining the precise structure of organic compounds. Through the analysis of various NMR experiments, the connectivity and spatial arrangement of atoms within 5-Tert-butyl-2-nitrobenzoic acid can be meticulously mapped.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Connectivity

Proton (¹H) and Carbon-13 (¹³C) NMR are indispensable tools for establishing the fundamental framework of a molecule. In the case of this compound, the ¹H NMR spectrum reveals distinct signals corresponding to the aromatic protons and the protons of the tert-butyl group. The integration of these signals provides a quantitative measure of the number of protons in each unique chemical environment.

Similarly, the ¹³C NMR spectrum displays signals for each unique carbon atom in the molecule, including the carbons of the benzene (B151609) ring, the carboxylic acid group, the nitro group-substituted carbon, and the quaternary and methyl carbons of the tert-butyl group. The chemical shifts observed in both ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, thus providing critical information about the substituent effects on the aromatic ring.

Table 1: Representative NMR Spectroscopic Data for this compound Derivatives

| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| tert-butyl (2-nitrophenyl)carbamate | 9.65 (bs, 1H), 8.55 (d, J = 8Hz, 1H), 8.18 (d, J = 8Hz, 1H), 7.60 (t, J = 8Hz, 1H), 7.08 (t, J = 8Hz, 1H), 1.54 (s, 9H) rsc.org | 152.20, 135.90, 135.70, 125.80, 121.80, 120.70, 81.80, 28.20 rsc.org |

| 5-(tert-butyldisulfanyl)-2-nitrobenzoic acid | - | - |

| 2-tert-butyl-5-nitrobenzoic acid | - | - |

Application of Tert-butyl Group as a Spectroscopic Probe in Complex Systems

The tert-butyl group, with its nine equivalent protons, gives rise to a characteristically sharp and intense singlet in the ¹H NMR spectrum. This prominent signal can serve as a sensitive spectroscopic probe. In studies of large biomolecular assemblies, the tert-butyl group can be chemically attached to proteins. nih.govnih.gov The high mobility of the tert-butyl group often results in narrow NMR signals, even when attached to a large macromolecule, allowing for the study of complexes that might otherwise be challenging to analyze by solution NMR. nih.govnih.gov Although the resonances can sometimes be broadened depending on the linkage and the specific protein environment, this technique has proven powerful for investigating large and unstable biological systems. nih.govnih.gov

Advanced 2D NMR Experiments (e.g., COSY, HSQC, HMBC) for Full Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, advanced two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the aromatic protons, confirming their relative positions on the benzene ring. sdsu.edunih.gov

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms. sdsu.educolumbia.edu This is crucial for assigning the carbon signals based on the already identified proton signals. For instance, the aromatic C-H signals can be definitively assigned. sdsu.educolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC spectroscopy detects longer-range couplings between protons and carbons, typically over two or three bonds. sdsu.educolumbia.edu This experiment is instrumental in piecing together the entire molecular structure by connecting fragments that are not directly bonded. For example, HMBC can show correlations between the protons of the tert-butyl group and the aromatic carbons, and between the aromatic protons and the carboxylic carbon, thus confirming the substitution pattern of the benzene ring. sdsu.educolumbia.edu

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups. For this compound, key characteristic absorption bands would include:

O-H stretch of the carboxylic acid, typically a broad band in the region of 3300-2500 cm⁻¹.

C=O stretch of the carboxylic acid, a strong, sharp band around 1700 cm⁻¹.

N-O stretches of the nitro group, appearing as two strong bands, one symmetric and one asymmetric, typically in the ranges of 1560-1515 cm⁻¹ and 1365-1320 cm⁻¹, respectively.

C-H stretches of the aromatic ring and the tert-butyl group, observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

Aromatic C=C stretches , which appear as a series of bands in the 1600-1450 cm⁻¹ region.

A study on 5-amino-2-nitrobenzoic acid recorded FTIR spectra in the 400-4000 cm⁻¹ range to assign different vibrational modes. nih.gov

Table 2: General FTIR Absorption Ranges for Functional Groups in this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| Carboxylic Acid O-H Stretch | 3300 - 2500 (broad) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Carboxylic Acid C=O Stretch | ~1700 |

| Aromatic C=C Stretch | 1600 - 1450 |

| Asymmetric N-O Stretch | 1560 - 1515 |

| Symmetric N-O Stretch | 1365 - 1320 |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would provide strong signals for the aromatic ring vibrations and the symmetric stretch of the nitro group. scialert.net The C-H stretching vibrations are typically observed above 3000 cm⁻¹. indexcopernicus.com Studies on related nitrobenzoic acids have utilized Raman spectroscopy to analyze vibrational modes, with the strongest peak often corresponding to the symmetric stretching of the –NO₂ group. scialert.netresearchgate.net Research on 5-amino-2-nitrobenzoic acid also utilized FT-Raman spectroscopy for vibrational analysis. nih.gov

Mass Spectrometry for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular mass and elucidating the structure of this compound. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight.

The molecular formula for this compound is C₁₁H₁₃NO₄, which gives a molecular weight of 223.22 g/mol . nih.gov In a typical mass spectrum, the molecular ion peak (M⁺) would appear at an m/z (mass-to-charge ratio) of 223.

The fragmentation of this compound under mass spectrometry is predictable based on the fragmentation patterns of similar aromatic carboxylic acids and nitro compounds. libretexts.orgnist.gov The fragmentation process provides valuable information about the molecule's structure. Key fragmentation pathways for this compound are expected to include:

Loss of a methyl group (CH₃): A common fragmentation for molecules containing a tert-butyl group is the loss of a methyl radical, which would result in a fragment ion at m/z 208 (M-15). docbrown.info

Loss of the tert-butyl group ((CH₃)₃C): The cleavage of the entire tert-butyl group would lead to a significant peak at m/z 166 (M-57).

Loss of the nitro group (NO₂): The nitro group can be lost as a neutral fragment, resulting in a peak at m/z 177 (M-46).

Decarboxylation (loss of CO₂): Carboxylic acids readily undergo decarboxylation, leading to the loss of carbon dioxide and a fragment ion at m/z 178 (M-45).

Loss of the carboxyl group (COOH): The entire carboxylic acid group can be cleaved off, producing a fragment at m/z 178.

A tandem mass spectrometry (MS/MS) analysis of a related compound, 2-nitrobenzoic acid, shows a major fragment ion resulting from the loss of the carboxyl anion. nih.gov A similar fragmentation would be expected for this compound.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | m/z (Predicted) |

| [M]⁺ | [C₁₁H₁₃NO₄]⁺ | 223 |

| [M-CH₃]⁺ | [C₁₀H₁₀NO₄]⁺ | 208 |

| [M-C(CH₃)₃]⁺ | [C₇H₄NO₄]⁺ | 166 |

| [M-NO₂]⁺ | [C₁₁H₁₃O₂]⁺ | 177 |

| [M-CO₂]⁺ | [C₁₀H₁₃NO₂]⁺ | 178 |

| [M-COOH]⁺ | [C₁₀H₁₂NO₂]⁺ | 178 |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the assessment of the purity of this compound and for its isolation from reaction mixtures. A reverse-phase HPLC method is generally suitable for the analysis of aromatic nitro compounds. nih.gov

A typical HPLC system for this analysis would consist of a C18 column, a mobile phase of acetonitrile (B52724) and water with an acidic modifier like formic acid, and a UV detector. nih.gov The retention time of the compound is influenced by the specific conditions of the analysis, such as the column dimensions, mobile phase composition, and flow rate. For related nitrobenzoic acid derivatives, detection is often performed at wavelengths around 230 nm. nih.gov

The purity of a sample of this compound can be determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. For isolation purposes, the fraction eluting at the retention time of the target compound is collected.

Table 2: Representative HPLC Method Parameters for Purity Analysis of this compound

| Parameter | Value |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

Under these or similar conditions, a high-purity sample of this compound would exhibit a single major peak at a characteristic retention time. The presence of other peaks would indicate impurities.

Elemental Composition Analysis (CHN/O)

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the compound, which is a fundamental method for confirming its empirical and molecular formula. Oxygen (O) content is typically determined by difference or through direct oxygen analysis.

The theoretical elemental composition of this compound (C₁₁H₁₃NO₄) is calculated from its molecular formula and the atomic weights of its constituent elements.

Table 3: Theoretical vs. Expected Experimental Elemental Composition of this compound

| Element | Theoretical % | Expected Experimental % Range |

| Carbon (C) | 59.18 | 58.88 - 59.48 |

| Hydrogen (H) | 5.87 | 5.57 - 6.17 |

| Nitrogen (N) | 6.27 | 5.97 - 6.57 |

| Oxygen (O) | 28.67 | 28.37 - 28.97 |

Experimental values obtained from a CHN/O analyzer for a pure sample of this compound are expected to be in close agreement with the theoretical values, typically within a ±0.3% margin, which is a common standard for confirming the identity of a synthesized compound. For example, an elemental analysis of a related compound, 5-(tert-Butyl)-2,2-diethyl-3-oxo-3,4-dihydro-2H-pyrrole 1-oxide, showed experimental values that were very close to the calculated theoretical values. mdpi.com

Computational and Theoretical Studies on 5 Tert Butyl 2 Nitrobenzoic Acid

Quantum Chemical Investigations

Quantum chemical investigations use the principles of quantum mechanics to model molecules. These methods provide deep insights into the electronic structure and inherent properties of a compound.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. researchgate.net The primary goal of a DFT calculation is to find the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry, by minimizing the total energy of the system. This process yields crucial data on bond lengths, bond angles, and dihedral angles.

For substituted benzoic acids, DFT calculations are routinely performed using functionals like B3LYP combined with basis sets such as 6-311++G or cc-pVTZ, which provide a good balance between accuracy and computational cost. researchgate.net Studies on analogous compounds, such as other substituted nitrobenzoic acids, have successfully used these methods to obtain optimized geometries, which are the foundational step for all further computational analysis. researchgate.net

A significant application of DFT is the prediction of spectroscopic data. Once the molecular geometry is optimized, the vibrational frequencies corresponding to infrared (FTIR) and Raman spectra can be calculated. These theoretical frequencies, when scaled to correct for approximations in the method and anharmonicity, can be compared with experimental spectra to confirm the molecular structure. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. The electronic environment around each nucleus determines its chemical shift, and DFT provides a precise map of this environment. This predictive power is essential for interpreting experimental NMR data and verifying the synthesis of the target compound.

The electronic reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that a molecule is more reactive. This analysis helps in predicting how 5-tert-butyl-2-nitrobenzoic acid might participate in chemical reactions.

| HOMO-LUMO Energy Gap | Implication |

|---|---|

| Large | High Kinetic Stability, Low Chemical Reactivity |

| Small | Low Kinetic Stability, High Chemical Reactivity |

Molecular Modeling and Dynamics Simulations

Beyond the static picture provided by quantum chemical calculations, molecular modeling and dynamics simulations explore the molecule's flexibility and its interactions with its environment over time.

Molecules that are not entirely rigid can exist in various spatial arrangements, or conformations, due to the rotation around single bonds. For this compound, rotation can occur around the bond connecting the tert-butyl group to the benzene (B151609) ring and the bond connecting the carboxylic acid group.

Computational methods can be used to perform a conformational analysis, systematically exploring the potential energy surface of the molecule to identify all stable conformers and their relative energies. chemrxiv.org This process identifies the global energy minimum—the most stable conformation of the molecule—as well as other low-energy conformers that might coexist at room temperature. chemrxiv.org The presence of the bulky tert-butyl group is expected to significantly influence the preferred orientation of the adjacent nitro and carboxylic acid groups. mdpi.com

The functional groups of this compound, particularly the carboxylic acid group (-COOH) and the nitro group (-NO₂), are capable of forming strong intermolecular interactions. The carboxylic acid group is a classic motif for forming robust hydrogen-bonded dimers, where two molecules are linked together.

Molecular modeling can predict the geometry and stability of these dimers and other potential supramolecular assemblies. Understanding these interactions is crucial as they dictate the crystal packing in the solid state and influence physical properties like melting point and solubility. The interplay between hydrogen bonding from the carboxylic acid and dipole-dipole interactions from the nitro group would likely define the molecule's aggregation behavior.

Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Activity Relationships (QSAR) Studies

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with its physicochemical properties or biological activity, respectively. These models are widely used in drug discovery, materials science, and environmental toxicology to predict the characteristics of new compounds without the need for extensive experimental testing.

For this compound, while specific QSPR/QSAR models may not be published, general models for nitroaromatic compounds and benzoic acid derivatives can provide insights into its likely properties and activities.

QSPR: QSPR models for benzoic acid derivatives have been developed to predict various properties. For example, studies have correlated molecular descriptors with properties like the median lethal dose (LD50) in mice. researchgate.net These models often use descriptors calculated from the molecular structure, such as molecular connectivity indices, shape indices, and topological indices. nih.gov

QSAR: QSAR studies on nitroaromatic compounds are prevalent due to their widespread use and potential environmental and health impacts. nih.govmdpi.com These studies have developed models to predict toxic effects against various organisms. mdpi.comnih.gov Descriptors used in these models often include hydrophobicity, electronic parameters (like the energies of the highest occupied and lowest unoccupied molecular orbitals, E-HOMO and E-LUMO), and steric parameters. For instance, the toxicity of nitroaromatics has been linked to factors like hydrophobicity and electrostatic interactions. mdpi.com

A QSAR study on benzoylaminobenzoic acid derivatives as antibacterial agents revealed that inhibitory activity increases with higher hydrophobicity, molar refractivity, and aromaticity. nih.gov While the structure of this compound is different, these findings highlight the types of molecular properties that are often important for the biological activity of benzoic acid derivatives.

Table 2: Common Descriptors in QSAR/QSPR Studies of Nitroaromatic and Benzoic Acid Compounds

This interactive table lists common molecular descriptors used in QSAR and QSPR studies of compounds structurally related to this compound.

| Descriptor Type | Descriptor Name | Description | Relevance |

| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons. |

| Electronic | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons. |

| Topological | Molecular Connectivity Index | Describes the degree of branching in a molecule. | Correlates with various physical properties. |

| Steric | Molar Refractivity | A measure of the volume occupied by a molecule. | Relates to steric hindrance and binding affinity. |

| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | A measure of a molecule's hydrophobicity. |

Applications and Advanced Research Avenues of 5 Tert Butyl 2 Nitrobenzoic Acid

Utility as a Synthon in Complex Molecule Construction

The strategic placement of the tert-butyl and nitro groups on the benzoic acid framework makes 5-tert-butyl-2-nitrobenzoic acid a highly useful synthon—a building block used in chemical synthesis to introduce specific molecular fragments.

Precursor in the Synthesis of Specialty Chemicals

While detailed public-domain research on specific large-scale applications is limited, the structure of this compound suggests its potential as a precursor for a variety of specialty chemicals. The presence of three distinct functional groups—the carboxylic acid, the nitro group, and the aromatic ring—allows for a wide range of chemical transformations. These transformations can lead to the synthesis of more complex molecules with tailored properties for applications in pharmaceuticals, dyes, and other performance materials. The tert-butyl group can enhance solubility in organic solvents and provide steric bulk, which can be crucial for directing reaction pathways and influencing the final properties of the target molecule.

Intermediate in the Preparation of Advanced Agrochemical Compounds

The development of new and effective agrochemicals, such as herbicides and fungicides, often relies on the synthesis of novel molecular scaffolds. Benzoic acid derivatives are known to be important intermediates in this field. mdpi.com The specific substitution pattern of this compound could be leveraged to create new active ingredients for crop protection. For instance, the nitro group can be reduced to an amine, which can then be further functionalized to introduce different pharmacophores. The tert-butyl group can influence the compound's environmental persistence, uptake by plants, and interaction with biological targets. Although specific examples for this particular isomer are not widely reported, the general importance of substituted nitrobenzoic acids in agrochemical research points to its potential in this area. acs.org

Building Block for Polymer Science and Material Synthesis

In the realm of polymer science, monomers with specific functional groups are essential for creating polymers with desired properties. While direct polymerization of this compound is not a common application, its derivatives could serve as valuable monomers or cross-linking agents. The carboxylic acid group can be converted into more reactive functional groups, such as acyl chlorides or esters, which can then participate in polymerization reactions. The rigidity of the benzene (B151609) ring and the presence of the bulky tert-butyl group could contribute to polymers with high thermal stability and specific mechanical properties. Research into polymers derived from similar functionalized aromatic compounds suggests potential applications in high-performance plastics and specialty coatings.

Role in Catalysis and Method Development

The development of new catalytic systems and the optimization of organic reactions are at the forefront of chemical research. This compound and its derivatives have the potential to play a significant role in these areas.

Development of New Catalytic Systems Incorporating Derivatives

The carboxylic acid and nitro groups of this compound can be modified to create ligands for metal-based catalysts. nih.gov Ligands play a crucial role in determining the activity, selectivity, and stability of a catalyst. The electronic and steric properties of the ligand, influenced by the tert-butyl and nitro groups, can be fine-tuned to optimize the performance of the catalyst for specific chemical transformations. For example, derivatives of this acid could be used to synthesize ligands for cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds in organic synthesis. nih.govnih.gov

Applications in Organic Reaction Design and Optimization

The design and optimization of organic reactions often involve the systematic variation of reactants, catalysts, and reaction conditions to achieve high yields and selectivity. While specific, widespread use of this compound as a reaction additive or modifier is not extensively documented, its inherent chemical properties make it a candidate for such roles. For example, in certain reactions, it could act as a proton shuttle or a co-catalyst. The principles of reaction optimization, which involve studying the effects of different substituents on reaction outcomes, would apply to understanding the potential benefits of using this compound in various synthetic methodologies.

Exploration in Chemical Biology and Mechanistic Biological Studies (Conceptual, non-clinical)

The unique structural features of this compound, particularly the presence of the bulky tert-butyl group, make it and its derivatives subjects of interest for conceptual studies in chemical biology. These explorations focus on understanding fundamental biological processes at a molecular level.

The tert-butyl group is an exceptional probe for Nuclear Magnetic Resonance (NMR) spectroscopy studies of biomolecular interactions. nih.gov Containing nine chemically equivalent protons on three methyl groups, the tert-butyl moiety produces a sharp and intense singlet in the 1H NMR spectrum, which can be observed with high sensitivity. nih.govacs.org This property is particularly valuable for studying large protein complexes, where signals from the protein itself can be broad and difficult to interpret. nih.gov Even when attached to proteins or complexes exceeding 200 kDa, sharp resonances from a mobile tert-butyl group can be detected at low micromolar concentrations. nih.gov

A key strategy involves tagging proteins with tert-butyl groups to monitor molecular interactions and conformational changes. nih.gov While not this compound itself, a closely related derivative, 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB) , has been synthesized and used for this purpose. nih.govnih.gov BDSNB reacts with cysteine residues on proteins to attach a tert-butyl group via a disulfide linkage. nih.gov This technique has been successfully applied to study the components of the neuronal SNARE complex, which is involved in neurotransmitter release. nih.govnih.gov By observing the NMR signal of the attached tert-butyl probe, researchers can gain insights into ligand binding events and the structure of large, dynamic biomolecular assemblies that are often challenging to study with other methods. nih.govnih.gov

The primary advantage of this method is its ability to provide information on the binding site of a ligand on a target protein, even for tightly binding or non-exchanging ligands. nih.gov The observation of Nuclear Overhauser Effects (NOEs) between the ligand's tert-butyl group and the protein's methyl groups allows for the precise localization of the ligand. nih.gov

Conceptually, the structure of this compound is suitable for designing molecular probes to investigate interactions with biological targets like enzymes. The tert-butyl group can serve as a structural anchor or a reporter group, while the carboxylic acid and nitro functionalities can be modified to tune binding affinity and specificity.

Research on the derivative 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB) provides a practical example of this concept. This compound has been used to study the interactions of proteins crucial for neurotransmission, such as synaptotagmin-1, complexin-1, and the SNAREs. nih.govnih.gov By reacting BDSNB with cysteine residues within these proteins, a tert-butyl tag is introduced. nih.gov Subsequent NMR analysis of the tagged proteins, both alone and within their macromolecular complexes, reveals details about their interactions and the local environment of the tag. nih.gov Although the tert-butyl groups attached via BDSNB sometimes show broader NMR resonances due to the shorter linkage, they still serve as effective probes for studying large and transient biological assemblies. nih.gov

Table 1: Proteins Studied Using Tert-butyl Tagging via a Derivative

| Protein Target | Biological System | Purpose of Study | Citation |

|---|---|---|---|

| Synaptotagmin-1 | Neuronal SNARE Complex | Analysis of presynaptic complexes | nih.govnih.gov |

| Complexin-1 | Neuronal SNARE Complex | Analysis of presynaptic complexes | nih.govnih.gov |

| Neuronal SNAREs | Neurotransmitter Release | Analysis of presynaptic complexes | nih.govnih.gov |

While direct studies on the antioxidant properties of this compound are not available, its structure suggests potential mechanisms that could be explored conceptually in cellular models. Phenolic compounds and their derivatives are known antioxidants. nih.gov A hypothetical antioxidant action could occur through several mechanisms.

One major pathway involves the regulation of transcription factors that control the expression of antioxidant enzymes. nih.gov The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key regulator that, upon activation, binds to the Antioxidant Response Element (ARE) in the genome. mdpi.com This binding increases the expression of protective enzymes like heme oxygenase-1 (HO-1), catalase, and glutathione (B108866) peroxidases. nih.govmdpi.com Some compounds activate Nrf2 by interacting with Keap1, a protein that sequesters Nrf2 in the cytoplasm. nih.gov By modifying cysteine residues on Keap1, these compounds can trigger the release of Nrf2, allowing it to translocate to the nucleus and initiate the antioxidant response. nih.gov

Another potential mechanism is the direct scavenging of reactive oxygen species (ROS). nih.gov ROS, such as hydrogen peroxide and superoxide (B77818) anions, are byproducts of cellular metabolism that can cause oxidative damage to lipids, proteins, and DNA if their levels become excessive. mdpi.com Compounds with the ability to donate a hydrogen atom or an electron can neutralize these reactive species. The effectiveness of a compound as a direct scavenger is often assessed in cellular models, such as human embryonic kidney 293 (HEK293) cells, by inducing oxidative stress with an agent like tert-butyl hydroperoxide (t-BHP) and measuring the compound's ability to mitigate cell damage. mdpi.com

Potential antimicrobial mechanisms fall into several broad categories:

Inhibition of Cell Wall Synthesis: Many antibiotics target the synthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.gov A compound could interfere with the enzymes, like penicillin-binding proteins (PBPs), responsible for its construction, leading to a weakened cell wall and eventual lysis. aimspress.com

Disruption of Cell Membrane Integrity: The bacterial cell membrane is crucial for maintaining cellular homeostasis. Amphiphilic molecules can insert into the lipid bilayer, disrupting its structure and causing leakage of essential intracellular components, ultimately leading to cell death. nih.gov

Inhibition of Protein Synthesis: The bacterial ribosome is a common target for antibiotics. A compound could bind to either the 30S or 50S ribosomal subunit, interfering with the translation of mRNA into proteins and halting vital cellular functions. nih.gov

Inhibition of Nucleic Acid Synthesis: A molecule could inhibit the enzymes responsible for DNA replication (like DNA gyrase) or transcription (like RNA polymerase), preventing the bacterium from replicating and synthesizing essential proteins. nih.gov

Inhibition of Metabolic Pathways: Some antimicrobials act as antimetabolites, blocking essential metabolic pathways such as folate synthesis, which is necessary for producing precursors for DNA and RNA synthesis. nih.gov

Investigation into a novel compound would involve determining its minimum inhibitory concentration (MIC) against various bacterial strains and then using molecular and cellular techniques to pinpoint which of these, or other, pathways are affected. nih.gov

There is no specific research demonstrating that this compound induces apoptosis. However, understanding the established apoptosis pathways provides a conceptual framework for how a novel chemical compound could be investigated for anticancer activity in vitro. Apoptosis, or programmed cell death, is a tightly regulated process that is often dysregulated in cancer cells, allowing them to proliferate uncontrollably. frontiersin.orgnih.gov Inducing apoptosis in cancer cells is a primary goal of many chemotherapeutic agents. nih.gov

There are two main apoptotic pathways:

The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular ligands, such as FasL or TNF-α, to death receptors on the cell surface. nih.govmdpi.com This binding event leads to the recruitment of adaptor proteins and the activation of an initiator caspase, primarily caspase-8. nih.gov Activated caspase-8 then directly activates executioner caspases, like caspase-3, which carry out the dismantling of the cell. mdpi.com

The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by intracellular stress signals, such as DNA damage or oxidative stress. nih.gov It is controlled by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). mdpi.commdpi.com Upon activation, Bax and Bak form pores in the outer mitochondrial membrane, leading to the release of cytochrome c into the cytosol. nih.gov Cytochrome c then binds with Apaf-1 and procaspase-9 to form a complex called the apoptosome, which activates caspase-9. nih.gov Caspase-9, in turn, activates the executioner caspases. mdpi.com

A hypothetical anticancer compound could be investigated for its ability to modulate these pathways by, for example, increasing the expression of pro-apoptotic proteins, decreasing the expression of anti-apoptotic proteins (thereby lowering the Bax/Bcl-2 ratio), or directly activating caspases. mdpi.com

Table 2: Key Molecular Targets in Apoptosis Pathways

| Pathway | Key Protein/Family | Function in Apoptosis | Citation |

|---|---|---|---|

| Extrinsic | Death Receptors (e.g., Fas) | Initiate pathway upon ligand binding | nih.gov |

| Extrinsic | Caspase-8 | Initiator caspase, activates executioner caspases | mdpi.com |

| Intrinsic | Bcl-2 Family (Bax, Bcl-2) | Regulate mitochondrial membrane permeability | mdpi.com |

| Intrinsic | Cytochrome c | Released from mitochondria to trigger apoptosome formation | nih.gov |

| Intrinsic | Caspase-9 | Initiator caspase activated by the apoptosome | nih.gov |

| Converged | Caspase-3 | Executioner caspase, dismantles the cell | mdpi.commdpi.com |

Application in Analytical Chemistry as a Reference Standard or Reagent

In analytical chemistry, reference standards are highly purified and well-characterized compounds that are essential for ensuring the accuracy and reliability of analytical results. sigmaaldrich.com They are used for a variety of purposes, including instrument calibration, method validation, and the identification and quantification of substances in a sample.

While this compound is not widely documented as a formal reference standard, its commercial availability as a purified chemical substance with accessible characterization data (such as NMR and mass spectrometry) means it has the potential to be used as one. bldpharm.comcsic.es It could serve as a reference material in quality control laboratories for developing and validating analytical methods aimed at detecting related nitroaromatic or benzoic acid derivatives. It could also be used as a starting material for the synthesis of other potential impurity standards.

Furthermore, derivatives of nitrobenzoic acid are prominent reagents in analytical chemistry. A notable example is 5,5'-dithiobis(2-nitrobenzoic acid) , also known as Ellman's reagent. nih.gov This compound is widely used in a colorimetric assay to quantify free sulfhydryl (thiol) groups in proteins and peptides, demonstrating the utility of the nitrobenzoic acid scaffold in developing critical analytical tools. nih.gov

Future Directions and Emerging Research Trends

Innovations in Sustainable Synthesis and Green Chemistry Protocols

The synthesis of nitroaromatic compounds has traditionally relied on methods that can be harsh and environmentally taxing. nih.gov The future synthesis of 5-Tert-butyl-2-nitrobenzoic acid is expected to align with the principles of green chemistry, focusing on minimizing waste and energy consumption while avoiding hazardous substances. scribd.comwjpmr.com

Innovations in this area are likely to involve several key strategies:

Eco-friendly Nitration Agents: Research is ongoing to replace traditional nitrating agents like mixed nitric and sulfuric acids with more environmentally benign alternatives. researchgate.net This includes the exploration of solid acid catalysts, such as zeolites, and milder nitrating agents that reduce corrosive and hazardous waste streams. researchgate.net

Catalytic Systems: The development of novel catalysts is central to greener synthetic routes. For benzoic acid derivatives, this includes using catalysts that enable the use of greener oxidants like hydrogen peroxide, potentially in aqueous media, to reduce reliance on organic solvents. mdpi.com For nitroaromatic compounds specifically, sustainable approaches include catalytic hydrogenation in continuous-flow systems, which enhances safety and efficiency. mdpi.com

Energy Efficiency: Methodologies that reduce energy requirements, such as microwave-assisted synthesis, are becoming more prevalent. researchgate.net Another promising approach is the Solar Thermal Electrochemical Process (STEP), which utilizes solar energy to drive the synthesis of compounds like benzoic acid, significantly lowering the carbon footprint of the production process. rsc.org

Renewable Feedstocks: A long-term goal in sustainable chemistry is the use of renewable starting materials. Research into the valorization of lignin, a complex polymer found in wood, has identified pathways to produce benzoic acid derivatives. rsc.org Future work could adapt these bio-based feedstocks for the synthesis of more complex molecules like this compound.

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Related Compounds

| Feature | Traditional Synthesis | Green Chemistry Approach | Potential Application to this compound |

|---|---|---|---|

| Reagents | Mixed acids (H₂SO₄/HNO₃) | Solid acid catalysts, H₂O₂ | Use of solid catalysts to reduce corrosive waste. |

| Solvents | Organic solvents | Water, or solvent-free conditions | Development of aqueous-phase synthesis routes. |

| Energy | Conventional heating | Microwave irradiation, Solar (STEP) | Microwave-assisted nitration to reduce reaction times. |

| Waste | High E-factor, hazardous byproducts | Lower E-factor, recyclable catalysts | Designing processes with recyclable catalysts and minimized waste. |

High-Throughput Screening and Automated Synthesis Development

The optimization of reaction conditions is a traditionally time-consuming aspect of chemical synthesis. High-throughput screening (HTS) and automated synthesis platforms are set to accelerate this process for compounds like this compound. These technologies allow for the rapid, parallel execution of numerous experiments to identify optimal synthetic conditions. youtube.comwikipedia.org

Key developments in this area include:

Miniaturization and Parallelization: HTS employs multi-well plates to conduct a large number of reactions simultaneously on a small scale. youtube.com This miniaturization reduces the consumption of valuable reagents and allows for the rapid testing of a wide array of catalysts, solvents, and reaction conditions. acs.org

Robotics and Automation: Automated synthesis platforms, which combine robotics, software, and liquid handling devices, can perform entire synthetic processes with minimal human intervention. wikipedia.orgwikipedia.org Systems are now available that use pre-filled reagent cartridges for specific reaction types, such as Suzuki couplings or amide formations, making automation more accessible to a broader range of chemists. sigmaaldrich.com This technology could streamline the synthesis of derivatives of this compound.

Integrated Platforms: The future of chemical synthesis lies in integrated systems that combine automated synthesis with real-time analytics and intelligent software. mit.edu These "self-driving labs" can autonomously explore reaction conditions to maximize performance, drastically reducing the time required to develop and optimize a synthetic route. youtube.com

Table 2: Technologies in Automated Synthesis and HTS

| Technology | Description | Relevance to this compound |

|---|---|---|

| Multi-well Plates | Allows for running hundreds or thousands of reactions in parallel. | Rapid screening of conditions for nitration and functionalization. |

| Robotic Liquid Handlers | Precisely dispense small volumes of reagents and solvents. | Accurate and reproducible setup of screening experiments. |

| Automated Synthesizers | Robotic platforms that perform multi-step syntheses and purifications. mt.commetoree.com | Accelerated synthesis of a library of derivatives for application testing. |

| Flow Chemistry Systems | Reagents are continuously mixed in tubes or microreactors. mit.edu | Improved control over reaction parameters, enhancing safety and yield. |

Advanced Spectroscopic Characterization Techniques for In-Situ Monitoring

Understanding the kinetics, mechanisms, and potential intermediates of a chemical reaction is crucial for optimization and control. Process Analytical Technology (PAT) utilizes in-situ spectroscopic techniques to monitor reactions in real-time, providing a continuous stream of data without the need for manual sampling. mt.commt.comwikipedia.org

For the synthesis of this compound, the application of PAT could involve:

Real-time Spectroscopic Analysis: Techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy can be used to track the concentration of reactants, intermediates, and products directly within the reaction vessel. spiedigitallibrary.orgfrontiersin.org This allows for precise determination of reaction endpoints and the identification of transient species that might be missed with traditional offline analysis. spectroscopyonline.com

NMR for Reaction Monitoring: Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for structural elucidation, is increasingly being adapted for online reaction monitoring. magritek.com Benchtop NMR spectrometers can be integrated into laboratory fume hoods, and flow-NMR setups allow for the continuous analysis of reactions, providing detailed kinetic and mechanistic insights. nih.govpharmtech.com

Mass Spectrometry for Process Monitoring: The integration of mass spectrometry (MS) into online monitoring workflows provides high-sensitivity detection of reaction components. This is particularly useful for identifying and tracking critical impurities during synthesis. chromatographyonline.com

These in-situ methods provide a wealth of data that, when combined with modeling software, can lead to a deeper understanding and more robust control over the synthesis process. mt.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Application Prediction

De Novo Molecular Design: Generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can learn from vast datasets of existing molecules to propose entirely new chemical structures with desired properties. patsnap.comnih.gov This could be used to design novel derivatives of this compound tailored for specific applications.

Property Prediction: Machine learning models can accurately predict a wide range of molecular properties, including solubility, toxicity, and binding affinities for biological targets (ADMET properties). acellera.comresearchgate.netarxiv.org This allows for the virtual screening of potential derivatives before committing resources to their synthesis, significantly accelerating the discovery process.

Application Prediction: By analyzing the structural features of known compounds and their applications, ML algorithms can predict potential uses for new or underexplored molecules. For instance, models could suggest whether derivatives of this compound are likely to be effective as antifungal agents, liquid crystals, or precursors for other functional materials based on their computed properties. scielo.org.zanih.govnih.gov

Synthesis Planning: AI is also being applied to retrosynthesis, where algorithms can propose viable synthetic routes for a target molecule. This can help chemists identify more efficient or novel ways to synthesize complex structures. chemrxiv.org

Q & A

Q. How is this compound used in materials science?

- Methodological Answer :

- Coordination Polymers : Carboxylic acid moiety binds metal ions (e.g., Cu²⁺) to form MOFs. Nitro groups can be reduced to amines for post-synthetic modification.

- Surface Functionalization : Immobilize on gold nanoparticles (via thiol linkers) for catalytic or sensing applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.